

# Spectroscopic Profile of 2-(1-Adamantyl)-4-bromophenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(1-Adamantyl)-4-bromophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(1-Adamantyl)-4-bromophenol**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines reported data with predicted values based on the analysis of its constituent functional groups. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(1-Adamantyl)-4-bromophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.3	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~6.8	d	1H	Ar-H
~5.0	s	1H	Ar-OH
~2.1	br s	3H	Adamantyl-CH
~1.8	br s	6H	Adamantyl-CH <sub>2</sub>
~1.7	br s	6H	Adamantyl-CH <sub>2</sub>

Predicted values are based on the analysis of similar substituted phenols and adamantane derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: <sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~152	Ar-C-OH
~138	Ar-C-Adamantyl
~132	Ar-CH
~130	Ar-CH
~118	Ar-CH
~115	Ar-C-Br
~40	Adamantyl-CH
~37	Adamantyl-C
~29	Adamantyl-CH <sub>2</sub>

Predicted values are based on established chemical shift ranges for substituted aromatic and adamantane carbons.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3500-3200	Broad	O-H stretch (phenolic)
~3050-3000	Medium	C-H stretch (aromatic)
~2950-2850	Strong	C-H stretch (aliphatic, adamantyl)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (phenol)
~820	Strong	C-H bend (out-of-plane, aromatic)
~600-500	Medium	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
306/308	[M] <sup>+</sup> / [M+2] <sup>+</sup> molecular ion peak (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes)
173/175	[M - Adamantyl] <sup>+</sup>
135	[Adamantyl] <sup>+</sup>

The molecular weight of **2-(1-Adamantyl)-4-bromophenol** is approximately 307.23 g/mol .[\[1\]](#)  
[\[2\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A sample of **2-(1-Adamantyl)-4-bromophenol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

### IR Spectroscopy

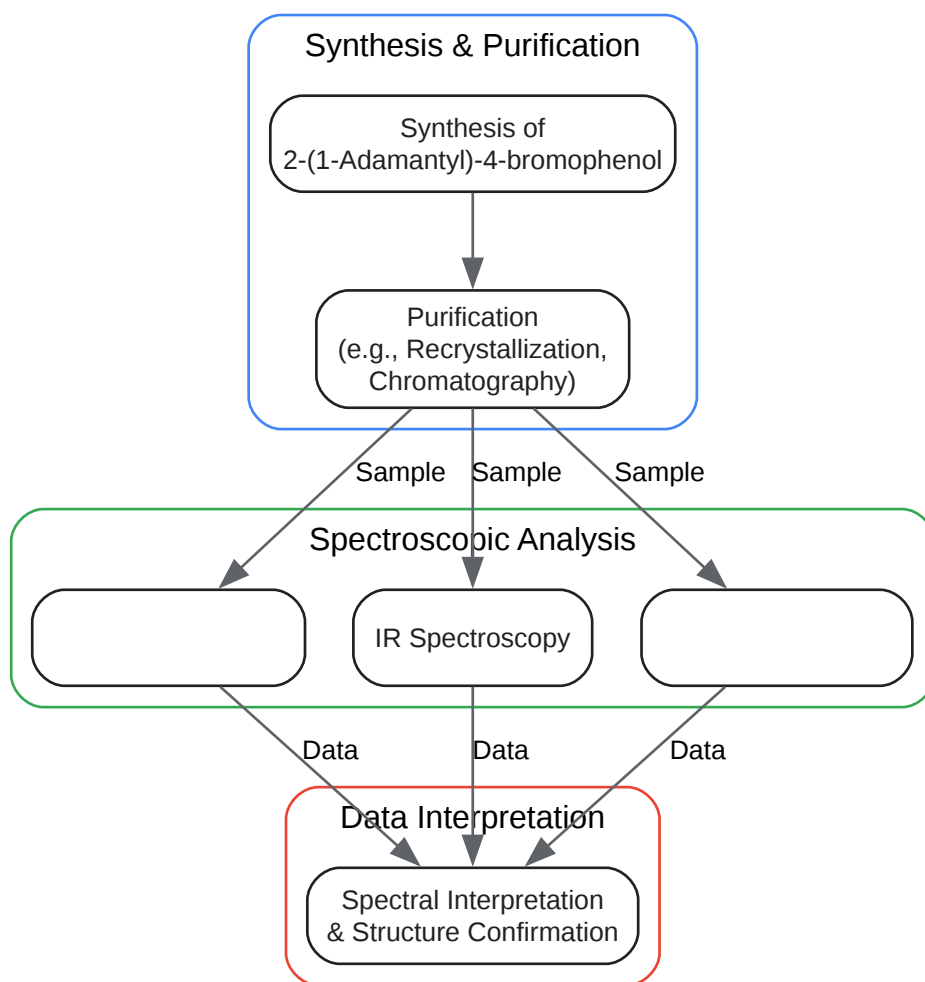
For solid samples, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

### Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (*m/z*) and detected.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(1-Adamantyl)-4-bromophenol**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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## References

- 1. 2-(1-Adamantyl)-4-bromophenol | 104224-68-2 [chemicalbook.com]

- 2. 2-(1-Adamantyl)-4-bromophenol | C<sub>16</sub>H<sub>19</sub>BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]
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